molecular formula C17H18ClN7S B15117375 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine

3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine

Cat. No.: B15117375
M. Wt: 387.9 g/mol
InChI Key: IRWUTZHPMBDWJN-UHFFFAOYSA-N
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Description

3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine is a complex heterocyclic compound that incorporates pyrimidine, piperazine, thiazole, and pyridazine moieties. These structural features endow the compound with significant potential in various scientific fields, particularly in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine typically involves multi-step procedures. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents include halogenated pyrimidines, piperazine derivatives, and thiazole intermediates. The reactions are often catalyzed by transition metals such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in polar aprotic solvents like DMF or DMSO.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and signaling pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it may inhibit kinases involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazine apart is its multi-functional heterocyclic structure, which allows for diverse biological activities and the potential for multi-target therapeutic effects. This makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C17H18ClN7S

Molecular Weight

387.9 g/mol

IUPAC Name

5-[6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole

InChI

InChI=1S/C17H18ClN7S/c1-11-16(26-12(2)21-11)14-3-4-15(23-22-14)24-5-7-25(8-6-24)17-19-9-13(18)10-20-17/h3-4,9-10H,5-8H2,1-2H3

InChI Key

IRWUTZHPMBDWJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)Cl

Origin of Product

United States

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